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molecular formula C8H9ClN2O2 B132986 6-chloro-N-methoxy-N-methylnicotinamide CAS No. 149281-42-5

6-chloro-N-methoxy-N-methylnicotinamide

Cat. No. B132986
M. Wt: 200.62 g/mol
InChI Key: IJUKASNMWCZHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524910B2

Procedure details

To a solution of 6-chloro-nicotinic acid (94.5 g, 0.6 mol) in dichloromethane (1000 mL) was added N-methyl morpholine (181.8 g, 1.8 mol) followed by iso-butyl chloroformate (81.9 g, 0.6 mol) at −25° C. under 1\2 atmosphere. The mixture was stirred for 15 minutes and then O,N-dimethyl hydroxylamine hydrochloride (64.35 g, 0.66 mol) was added. The mixture was stirred for 30 min at −25° C. and warmed to room temperature slowly. The mixture was stirred for an additional hour at room temperature and a saturated solution of NaHCO3 (800 mL) was added. The separated aqueous layer was extracted with dichloromethane (500 mL×3). The combined organic layers were washed with water and brine. The solvent was evaporated to give the crude product, which was purified by column chromatography to give the pure product 6-chloro-N-methoxy-N-methyl-nicotinamide as a white solid (56 g, 46.6%).
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
181.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
81.9 g
Type
reactant
Reaction Step Two
Name
O,N-dimethyl hydroxylamine hydrochloride
Quantity
64.35 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.CN1CCOCC1.ClC(OCC(C)C)=O.Cl.[CH3:27][O:28][NH:29][CH3:30].C([O-])(O)=O.[Na+]>ClCCl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:29]([O:28][CH3:27])[CH3:30])=[O:7])=[CH:4][N:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
94.5 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
181.8 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
81.9 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
O,N-dimethyl hydroxylamine hydrochloride
Quantity
64.35 g
Type
reactant
Smiles
Cl.CONC
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min at −25° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional hour at room temperature
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with dichloromethane (500 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C(=O)N(C)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: PERCENTYIELD 46.6%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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